molecular formula C7H8N2O2S B1306920 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 98276-75-6

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1306920
CAS RN: 98276-75-6
M. Wt: 184.22 g/mol
InChI Key: AOPKZVQATOWLNA-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It is also known by other names such as 5-Carboxy-4-methyl-2-(methylthio)pyrimidine and 5-Carboxy-4-methyl-2-(methylsulphanyl)pyrimidine .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) .


Chemical Reactions Analysis

The sulfur in the methylthio group of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid is a potential site for oxidation. Oxidizing agents can convert the methylthio group to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 169-171°C .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives, including 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Researchers have synthesized a series of novel triazole-pyrimidine-based compounds and evaluated their neuroprotective and anti-neuroinflammatory activity . The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .

DNA–PK Inhibitor

The compound has been used in the synthesis of the novel highly selective DNA–PK inhibitor AZD7648 . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break . DNA–PKcs inhibitors are attractive therapeutic agents for cancer in combination with DSB-inducing radiotherapy and chemotherapy .

Alkylation Reactions

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid may participate in alkylation reactions . Alkyl halides or other alkylating agents may be used to introduce alkyl groups at the nitrogen positions .

Condensation Reactions

The compound may participate in condensation reactions, such as the formation of imines or enamines with carbonyl compounds .

Synthesis of Esters

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid can be used in the synthesis of esters . For example, 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester was synthesized from S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H319 and H335, indicating that it can cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPKZVQATOWLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394202
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid

CAS RN

98276-75-6
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98276-75-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of compounds derived from 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid influence their fungicidal activity against Sclerotinia sclerotiorum?

A1: Research suggests that incorporating a carbamate moiety into the structure of 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid derivatives can lead to promising fungicidal activity against Sclerotinia sclerotiorum []. Specifically, the study found that the position and type of substituents on the phenyl ring of the carbamate moiety significantly impacted the inhibitory effects. For instance, compounds with a 2-methyl or 3-trifluoromethyl substituent on the phenyl ring exhibited the highest inhibitory rates (69.5% and 70.3% at 100 mg/L, respectively) [].

Q2: What is the proposed mechanism of action for these fungicidal compounds?

A2: While the exact mechanism of action remains to be fully elucidated, molecular docking studies suggest that these compounds may target succinate dehydrogenase, a key enzyme in the fungal respiratory chain []. Specifically, the study proposes that the compound 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate forms two hydrogen bonds and a cation-π interaction with the active site of succinate dehydrogenase []. Disrupting this enzyme could impair energy production in the fungus, ultimately leading to its demise.

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